![molecular formula C19H16FN3S B2738950 6-(3-Fluorobenzyl)-5,7-dimethyl-3-(2-thienyl)pyrazolo[1,5-a]pyrimidine CAS No. 861206-51-1](/img/structure/B2738950.png)
6-(3-Fluorobenzyl)-5,7-dimethyl-3-(2-thienyl)pyrazolo[1,5-a]pyrimidine
Description
Structural Significance of 6-(3-Fluorobenzyl)-5,7-dimethyl-3-(2-thienyl)pyrazolo[1,5-a]pyrimidine
The compound’s molecular structure (C₁₉H₁₆FN₃S, MW: 337.4 g/mol) incorporates three critical substituents (Figure 1):
Core Scaffold
- Pyrazolo[1,5-a]pyrimidine nucleus: Provides planar geometry for π-π stacking with kinase ATP-binding pockets.
Position-Specific Modifications
- 3-position : 2-thienyl group
5- and 7-positions : Methyl groups
6-position : 3-fluorobenzyl moiety
Stereoelectronic Properties
- Calculated polar surface area: 58.6 Ų (favorable for membrane permeability)
- Hydrogen bond acceptors: 4 (pyrimidine N1, pyrazole N2, thienyl S, fluorine)
- Torsional energy: 12.3 kcal/mol (indicates moderate conformational flexibility)
Position | Substituent | Role in Bioactivity |
---|---|---|
3 | 2-thienyl | π-π interactions with Phe residues |
5 | Methyl | Steric stabilization of binding |
6 | 3-fluorobenzyl | Hydrophobic anchoring |
7 | Methyl | Metabolic shielding |
Table 1: Structure-activity relationship of key substituents
Historical Development of Substituted Pyrazolo[1,5-a]pyrimidines as Bioactive Scaffolds
The evolution of pyrazolo[1,5-a]pyrimidine derivatives spans three key phases:
Phase 1: Early Exploration (1990s–2005)
- Initial synthesis of unsubstituted pyrazolo[1,5-a]pyrimidines via Gould-Jacobs cyclization
- Discovery of moderate COX-2 inhibition (IC₅₀ ~10 μM)
Phase 2: First-Generation Modifications (2005–2015)
- Introduction of aryl groups at position 3 (e.g., phenyl, naphthyl)
- Seminal work by Xu et al. (2014) demonstrated Pim-1 kinase inhibition (Ki = 8 nM) using 7-ethyl-5-methyl derivatives
Phase 3: Targeted Fluorination Era (2015–Present)
- Strategic incorporation of fluorinated benzyl groups at position 6
- 3-Fluorobenzyl derivatives showed 12-fold improved kinase selectivity vs non-fluorinated analogs
- Current compound represents optimization for:
Key Milestones
- 2014: First crystal structure of pyrazolo[1,5-a]pyrimidine-CDKN1A complex
- 2022: Comprehensive review identifying 37 clinical-stage derivatives
- 2025: Computational studies confirming fluorine’s role in binding entropy
The structural evolution of these compounds underscores medicinal chemistry’s iterative approach—balancing steric, electronic, and pharmacokinetic parameters to optimize therapeutic potential. Future directions may explore chiral derivatives and prodrug formulations to further enhance target specificity.
Properties
IUPAC Name |
6-[(3-fluorophenyl)methyl]-5,7-dimethyl-3-thiophen-2-ylpyrazolo[1,5-a]pyrimidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3S/c1-12-16(10-14-5-3-6-15(20)9-14)13(2)23-19(22-12)17(11-21-23)18-7-4-8-24-18/h3-9,11H,10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJZIMWOGDXVAOW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC2=C(C=NN12)C3=CC=CS3)C)CC4=CC(=CC=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Fluorobenzyl)-5,7-dimethyl-3-(2-thienyl)pyrazolo[1,5-a]pyrimidine typically involves the condensation of appropriate pyrazole and pyrimidine precursors. One common method involves the reaction of 3-(2-thienyl)pyrazole with 3-fluorobenzyl bromide in the presence of a base such as potassium carbonate, followed by cyclization with a suitable reagent to form the pyrazolo[1,5-a]pyrimidine core .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
6-(3-Fluorobenzyl)-5,7-dimethyl-3-(2-thienyl)pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzyl and thienyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry Applications
Dipeptidyl Peptidase-IV Inhibition
One of the notable applications of this compound is its role as a Dipeptidyl Peptidase-IV (DPP-IV) inhibitor. DPP-IV inhibitors are crucial in managing type 2 diabetes mellitus as they enhance insulin secretion and lower blood glucose levels. The compound has demonstrated promising inhibitory activity against DPP-IV, making it a candidate for further development in diabetes treatment .
Fluorescent Probes
The pyrazolo[1,5-a]pyrimidine framework has been explored for its fluorescent properties. Studies have shown that compounds with this structure can serve as effective fluorescent probes for various biological applications, including monitoring intracellular processes and acting as chemosensors. The ability to tune their photophysical properties allows for the design of probes with specific absorption and emission characteristics, enhancing their utility in biological imaging .
Material Science Applications
Organic Materials
In material science, the compound has been identified as a strategic component for developing organic materials with tailored optical properties. Its incorporation into polymer matrices can lead to materials with improved fluorescence characteristics, which are valuable in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The synthesis methods employed for these compounds are noted for their efficiency and environmentally friendly processes, making them attractive for industrial applications .
Case Study: Synthesis of Fluorescent Pyrazolo[1,5-a]pyrimidines
A comprehensive study investigated the synthesis of a series of pyrazolo[1,5-a]pyrimidines substituted at various positions. The results indicated high yields (88-96%) under optimized conditions without the need for catalysts. The electronic structure analysis revealed that electron-donating groups significantly enhance fluorescence intensity, making these compounds suitable for use in solid-state emitters .
Table: Comparison of Photophysical Properties
Compound | Yield (%) | Absorption (nm) | Emission (nm) | QY (Quantum Yield) |
---|---|---|---|---|
6-(3-Fluorobenzyl)-5,7-dimethyl-3-(2-thienyl)pyrazolo[1,5-a]pyrimidine | 90 | 350 | 450 | 0.63 |
BODIPY Derivative | 80 | 500 | 520 | 0.50 |
This table illustrates the superior performance of the pyrazolo[1,5-a]pyrimidine derivative compared to traditional BODIPY derivatives in terms of yield and quantum yield.
Mechanism of Action
The mechanism of action of 6-(3-Fluorobenzyl)-5,7-dimethyl-3-(2-thienyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it may interact with cellular pathways involved in inflammation, cancer progression, or microbial growth .
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazolo[1,5-a]pyrimidine Derivatives
Table 1: Structural and Functional Comparison of Pyrazolo[1,5-a]pyrimidine Derivatives
Structure-Activity Relationship (SAR) Insights
Position 3 Modifications :
- The 2-thienyl group in the target compound provides a heteroaromatic π-system that may facilitate π-π stacking interactions in kinase binding pockets, similar to phenyl groups in analogues .
- Replacement with sulfonyl groups (e.g., phenylsulfonyl in ) introduces polarity but may sterically hinder binding to hydrophobic kinase domains.
Position 6 Substituents: The 3-fluorobenzyl group balances hydrophobicity and electronic effects. Fluorine’s electronegativity enhances binding precision, as seen in kinase inhibitors .
Methyl Groups at Positions 5 and 7 :
- Methylation at these positions is a common strategy to block metabolic degradation, as observed in multiple pyrazolopyrimidine derivatives .
Biological Activity
The compound 6-(3-Fluorobenzyl)-5,7-dimethyl-3-(2-thienyl)pyrazolo[1,5-a]pyrimidine belongs to a class of heterocyclic compounds known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The chemical formula for this compound is with a molecular weight of approximately 325.42 g/mol. The structure features a pyrazolo-pyrimidine core with fluorobenzyl and thienyl substituents, which are critical for its biological interactions.
Table 1: Structural Characteristics
Feature | Description |
---|---|
Molecular Formula | |
Molecular Weight | 325.42 g/mol |
Core Structure | Pyrazolo[1,5-a]pyrimidine |
Substituents | 3-Fluorobenzyl, 2-Thienyl |
Research indicates that pyrazolo-pyrimidine derivatives exhibit various biological activities, such as:
- Anticancer Activity : Compounds in this class have shown promise in inhibiting cancer cell proliferation through multiple pathways, including apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : Some derivatives have been studied for their ability to inhibit pro-inflammatory cytokines and enzymes like COX-2.
- Antimicrobial Properties : Pyrazolo derivatives have demonstrated efficacy against various bacterial strains and fungi.
Case Studies
- Anticancer Activity : A study conducted on related pyrazolo compounds revealed that modifications at the 3-position significantly enhanced antiproliferative effects against various cancer cell lines. The presence of a fluorobenzyl group was associated with improved binding affinity to target proteins involved in cancer progression .
- Anti-inflammatory Effects : Another research project highlighted the anti-inflammatory potential of thienopyrazole derivatives, where the introduction of specific substituents led to enhanced inhibition of inflammatory markers in vitro .
- Antimicrobial Studies : A series of experiments demonstrated that certain pyrazolo derivatives exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting their potential as therapeutic agents in treating infections .
Structure-Activity Relationships (SAR)
The SAR analysis indicates that the biological activity of pyrazolo derivatives is heavily influenced by the nature and position of substituents. For example:
- The fluorobenzyl group enhances lipophilicity and improves membrane permeability.
- The thienyl moiety contributes to the overall electronic properties, influencing receptor binding affinities.
Table 2: Summary of Biological Activities
Q & A
Q. What are the optimal synthetic routes for 6-(3-fluorobenzyl)-5,7-dimethyl-3-(2-thienyl)pyrazolo[1,5-a]pyrimidine, and how can reaction conditions be optimized?
Pyrazolo[1,5-a]pyrimidine derivatives are typically synthesized via cyclocondensation of 3-aminopyrazole precursors with 1,3-dicarbonyl equivalents. For the target compound, key steps include:
- Substituted Pyrazole Preparation : Use 3-amino-5-methylpyrazole derivatives as starting materials.
- Cyclocondensation : React with β-keto esters or enaminones under reflux in polar solvents (e.g., ethanol, DMF) .
- Functionalization : Introduce the 3-fluorobenzyl and thienyl groups via nucleophilic substitution or coupling reactions.
- Optimization : Ultrasound-assisted reactions with catalysts like KHSO₄ in aqueous media can enhance yield (80–95%) and reduce reaction time .
Q. Key Characterization Data :
Q. How can structural discrepancies in pyrazolo[1,5-a]pyrimidine derivatives be resolved during characterization?
Discrepancies between calculated and experimental data (e.g., NMR shifts, melting points) arise due to:
- Tautomerism : The pyrazolo[1,5-a]pyrimidine core exhibits keto-enol tautomerism, affecting spectral data .
- Crystallographic Validation : X-ray diffraction resolves ambiguities in substituent positioning .
- Dynamic NMR : Variable-temperature studies identify conformational equilibria in solution .
Advanced Research Questions
Q. What strategies enable regioselective functionalization of the pyrazolo[1,5-a]pyrimidine scaffold for SAR studies?
Regioselective halogenation at the C3 position is achieved using hypervalent iodine reagents (e.g., PhI(OAc)₂) with N-halosuccinimides (NXS) in DCM at 0–25°C. This method tolerates electron-withdrawing (e.g., –Cl) and donating (–OMe) groups, yielding iodinated derivatives (83–95%) .
Q. Functionalization Table :
Position | Reaction Type | Reagents/Conditions | Yield Range |
---|---|---|---|
C3 | Halogenation | PhI(OAc)₂ + NIS (DCM, 25°C) | 83–95% |
C5/7 | Suzuki-Miyaura Coupling | Pd(PPh₃)₄, aryl boronic acids | 60–85% |
Q. How do substituent modifications impact the biological activity of pyrazolo[1,5-a]pyrimidine derivatives?
- 3-Fluorobenzyl Group : Enhances lipophilicity and σ-receptor binding affinity (IC₅₀ < 100 nM) .
- Thienyl Moiety : Improves π-π stacking with kinase active sites (e.g., CDK9 inhibition at IC₅₀ 50 nM) .
- C7 Amino Groups : Critical for allosteric modulation (e.g., AMPK inhibition by dorsomorphin analogs) .
Q. SAR Insights :
Substituent | Biological Target | Effect on Activity |
---|---|---|
C3-Fluorobenzyl | Sigma receptors | 10-fold ↑ binding vs. methyl |
C7-Amino | AMPK, BMP receptors | Selective inhibition (ALK2 > ALK3) |
Q. What methodologies are used to evaluate in vivo pharmacokinetics and tumor targeting of pyrazolo[1,5-a]pyrimidine derivatives?
- Radiolabeling : ¹⁸F-labeled derivatives (e.g., [¹⁸F]5) are synthesized via nucleophilic substitution of tosylated precursors with [¹⁸F]KF/K₂.2.2, achieving radiochemical yields of 25% .
- Biodistribution Studies : In murine models, tumor uptake peaks at 60–90 min post-injection, with tumor-to-muscle ratios > 3:1 .
Q. How can conflicting data on antiproliferative activity across studies be reconciled?
Contradictions arise from:
- Cell Line Variability : Sensitivity differences (e.g., HEPG2 vs. MCF7) due to expression levels of target kinases .
- Metabolic Stability : Fluorinated derivatives show prolonged half-lives (t₁/₂ > 4 h) in microsomal assays, impacting efficacy .
- Off-Target Effects : Use kinase profiling panels (e.g., Eurofins KinaseScan) to identify cross-reactivity .
Q. What design principles guide the development of pyrazolo[1,5-a]pyrimidines as allosteric modulators?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.